
Pyridoxine clofibrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxine clofibrate, also known as this compound, is a useful research compound. Its molecular formula is C18H22ClNO6 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lipid Metabolism and Dyslipidemia
Clofibrate's primary application has been in the treatment of dyslipidemia, particularly in patients with elevated triglycerides. The mechanism involves increasing lipoprotein lipase levels, which facilitates the clearance of triglyceride-rich lipoproteins from circulation .
Parameter | Effect of Clofibrate |
---|---|
Lipoprotein Lipase | Increased levels |
Triglyceride Levels | Decreased |
Cholesterol Levels | Variable effects depending on patient |
Neurological Disorders
Pyridoxine has been investigated for its role in managing neuropsychiatric adverse events associated with antiepileptic drugs like levetiracetam. Recent studies suggest that pyridoxine supplementation may alleviate behavioral symptoms in patients experiencing irritability and mood changes due to medication .
Case Study Example:
A retrospective study involving patients on levetiracetam indicated that 45% showed improvement in behavioral adverse events when supplemented with pyridoxine .
Seizure Management
Pyridoxine deficiency has been linked to seizures in adults, particularly those with underlying health issues such as chronic renal disease. A notable case involved a 79-year-old patient whose seizures were resolved with pyridoxine treatment .
Condition | Outcome |
---|---|
Seizures due to Deficiency | Resolved with Pyridoxine Treatment |
Efficacy of Pyridoxine in Neurological Applications
Study Type | Findings | Sample Size |
---|---|---|
Randomized Controlled Trials | Significant improvement in behavioral symptoms | 100 |
Retrospective Studies | 44% improvement in irritability | 41 |
Case Series | Improvement noted in all subjects | 6 |
Lipid Profiles Pre- and Post-Clofibrate Treatment
Parameter | Before Treatment | After Treatment |
---|---|---|
Total Cholesterol | 250 mg/dL | 220 mg/dL |
Triglycerides | 300 mg/dL | 150 mg/dL |
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study pyridoxine clofibrate’s effects on lipid metabolism and hepatotoxicity?
- Answer: Rodent models (rats and mice) are standard for studying hepatic effects due to their sensitivity to peroxisome proliferators like clofibrate. For example, rats treated orally with 250 mg/kg/day clofibrate showed significant proteomic changes in lipid metabolism and oxidative stress pathways after 7 days . Mice are less susceptible to hepatocellular carcinomas, highlighting species-specific responses . Methodological considerations include dosing regimens (e.g., acute vs. chronic exposure) and endpoint analyses (e.g., 2D-DIGE proteomics, histopathology) .
Q. How do researchers analyze this compound-induced changes in protein expression?
- Answer: Proteomic techniques like 2D differential gel electrophoresis (2D-DIGE) coupled with mass spectrometry (MS) are used to identify upregulated/downregulated proteins. For instance, clofibrate altered 104 proteins in rat liver, including prohibitin (apoptosis regulation) and pyridoxine 5'-phosphate oxidase (vitamin B6 metabolism). Post-translational modifications (PTMs) can be inferred from protein spot variations in pI/Mr .
Q. What biochemical pathways are most affected by this compound?
- Answer: Key pathways include fatty acid β-oxidation, amino acid metabolism, and xenobiotic detoxification. Clofibrate activates peroxisome proliferator-activated receptors (PPARs), altering mitochondrial function and inducing reactive oxygen species (ROS). For example, in vitro studies using hepatoma cells (FAO line) showed ROS production via dihydroethidium (DHE) and DCFDA assays after 1-hour clofibrate exposure .
Advanced Research Questions
Q. How can contradictory findings on clofibrate’s carcinogenicity across species be reconciled in experimental design?
- Answer: Rats develop hepatocellular carcinomas with clofibrate, while mice and marmosets do not . Researchers must account for species-specific PPARα activation thresholds and mitochondrial dysfunction. Advanced models (e.g., transgenic mice with humanized PPARα) or multi-omics approaches (proteomics + metabolomics) can resolve interspecies discrepancies .
Q. What methodologies are used to investigate clofibrate’s dual role in oxidative stress and autophagy?
- Answer: Clofibrate-induced ROS can be quantified via DHE staining (superoxide) and DCFDA assays (general ROS) in hepatocytes. Autophagy markers (e.g., LC3-II) and peroxisomal import receptor PEX5 are analyzed via western blotting. For example, ATM kinase activation at peroxisomes (observed in FAO cells) links ROS to pexophagy .
Q. How do researchers address clofibrate’s translational challenges given its withdrawal from clinical use?
- Answer: Preclinical-to-clinical gaps arise from safety concerns (e.g., mitochondrial toxicity in humans vs. rodents). Methodologies include:
- Molecular docking: Clofibrate’s affinity scores (-4.9 to -5.2 kcal/mol) with targets like DAPP1/ELL2 suggest adjuvant potential for ulcerative colitis, but require validation in patient-derived organoids .
- Comparative toxicogenomics: Cross-referencing rat proteomic data with human cell-line transcriptomics identifies conserved toxicity pathways .
Q. Methodological Guidance
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Answer: Use linear/quadratic regression (SAS REG procedure) to estimate optimal doses. For example, pyridoxine requirements in animal studies are defined as 95% of the level producing maximum response . For proteomics, ANOVA with false discovery rate (FDR) correction minimizes Type I errors in high-throughput data .
Q. How should researchers design studies to distinguish clofibrate’s direct effects from PPARα-independent mechanisms?
- Answer: Utilize PPARα knockout models or PPARα antagonists (e.g., GW6471) in parallel with wild-type cohorts. Proteomic profiling of liver tissues can identify PPARα-independent targets (e.g., vimentin, linked to cytoskeletal changes) .
Q. Data Contradiction Analysis
Q. Why do some studies report clofibrate as hepatoprotective while others highlight toxicity?
- Answer: Dose- and duration-dependent effects are critical. Low doses may upregulate detoxification enzymes (e.g., glutathione-S-transferase), while chronic exposure impairs mitochondrial β-oxidation, causing lipid accumulation and ROS . Contextual factors (e.g., co-administered antioxidants like pyridoxine) also modulate outcomes .
Q. Ethical and Practical Considerations
Q. What frameworks ensure rigor in formulating research questions on this compound?
Propiedades
Número CAS |
29952-87-2 |
---|---|
Fórmula molecular |
C18H22ClNO6 |
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11ClO3.C8H11NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-5-8(12)7(4-11)6(3-10)2-9-5/h3-6H,1-2H3,(H,12,13);2,10-12H,3-4H2,1H3 |
Clave InChI |
XHNQLDLSWAXHBW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CO.CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CO.CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl |
Key on ui other cas no. |
29952-87-2 |
Sinónimos |
claresan pyridoxine clofibrate pyridoxine p-chlorophenoxyisobutyrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.